Naltriben

Description

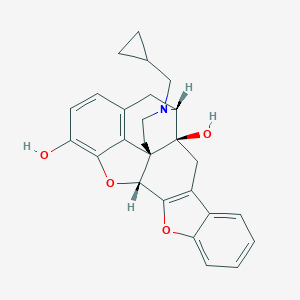

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVWWEYETMPAMX-IFKAHUTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912218 | |

| Record name | Naltriben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111555-58-9 | |

| Record name | Naltriben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111555-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naltrindole benzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111555589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naltriben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALTRIBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXG719F189 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naltriben: A Dual-Action Ligand Targeting Opioid and TRP Channels

An In-depth Technical Guide on the Mechanism of Action

Naltriben, a derivative of the opioid antagonist naltrexone, is a powerful pharmacological tool for researchers in neuroscience and oncology. Its mechanism of action is multifaceted, primarily characterized by its potent and selective antagonism of the delta (δ)-opioid receptor, particularly the δ2 subtype.[1][2][3] Intriguingly, recent studies have unveiled a second, independent mechanism: the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][4][5] This dual activity makes this compound a unique molecular probe for dissecting complex signaling pathways and a potential therapeutic agent in various disease contexts. At high concentrations, it has also been observed to exhibit kappa (κ)-opioid receptor agonist activity.[2][6]

Delta-Opioid Receptor Antagonism

This compound is widely recognized for its high affinity and selectivity for the δ-opioid receptor.[2] This property has been instrumental in the characterization of δ-opioid receptor subtypes, namely δ1 and δ2.[2][6] By competitively binding to these receptors, this compound blocks the effects of endogenous and exogenous δ-opioid agonists. This antagonistic action has been demonstrated in various in vitro and in vivo models.[3][6] The blockade of δ-opioid receptors by this compound has been shown to modulate neurotransmission and has been investigated for its potential in treating conditions such as alcohol dependence.[7]

The antagonism of the δ-opioid receptor by this compound prevents the downstream signaling cascade typically initiated by agonist binding. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels.

TRPM7 Channel Activation

In addition to its well-established role as a δ-opioid antagonist, this compound has been identified as a potent activator of the TRPM7 channel.[1][8] TRPM7 is a ubiquitously expressed ion channel with a covalently linked kinase domain, playing a crucial role in cellular magnesium and calcium homeostasis, as well as in processes like cell migration and proliferation.[8]

This compound's activation of TRPM7 is independent of its opioid receptor activity.[8] It potentiates TRPM7-like currents, leading to a robust influx of calcium (Ca2+) into the cell.[4][5] This increase in intracellular Ca2+ acts as a second messenger, triggering downstream signaling pathways. One of the key pathways activated by this compound-mediated TRPM7 activation is the MAPK/ERK signaling cascade.[4][5] This has been particularly studied in the context of glioblastoma, where this compound-induced TRPM7 activation enhances cell migration and invasion.[4][5] The activation of TRPM7 by this compound has also been implicated in promoting the M2 phenotype in macrophages, which can contribute to tumor progression.[9][10]

Quantitative Data

The following table summarizes the quantitative data available for this compound's interaction with its primary targets.

| Target | Parameter | Value | Species | Assay | Reference |

| δ-Opioid Receptor | Ki | 7 nM | Mouse | Radioligand Binding | [11] |

| μ-Opioid Receptor | Ki | >1000 nM | Mouse | Radioligand Binding | [11] |

| κ-Opioid Receptor | Ki | >1000 nM | Mouse | Radioligand Binding | [11] |

| TRPM7 Channel | EC50 | ~20 µM | - | Ca2+ Imaging-based Assay | [5] |

Note: Ki values can vary depending on the experimental conditions and tissues used.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

Methodology:

-

Tissue Preparation: Brain tissue (e.g., from mouse or rat) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane suspension is incubated with a specific radioligand for the receptor of interest (e.g., [3H]naltrindole for δ-receptors, [3H]DAMGO for μ-receptors, [3H]U69,593 for κ-receptors) and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Channel Activity

Objective: To measure the effect of this compound on TRPM7 channel currents.

Methodology:

-

Cell Culture: HEK293 cells stably expressing recombinant TRPM7 channels are cultured on glass coverslips.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal (pipette) solution contains (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2.

-

Voltage Protocol: Cells are held at a holding potential of -60 mV. Voltage ramps from -100 mV to +100 mV over 500 ms (B15284909) are applied every 5 seconds to elicit TRPM7 currents.

-

Drug Application: this compound is applied to the cells via a perfusion system at various concentrations.

-

Data Acquisition and Analysis: The current responses before, during, and after this compound application are recorded and analyzed. The outward current at +80 mV is typically used for quantification. The EC50 value for this compound's activation of TRPM7 is determined by fitting the concentration-response data to a Hill equation.

Signaling Pathways and Experimental Workflows

Caption: this compound's antagonism of the δ-opioid receptor signaling pathway.

Caption: this compound-induced activation of the TRPM7 channel and downstream signaling.

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound's effect on TRPM7.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. delta Opioid affinity and selectivity of 4-hydroxy-3-methoxyindolomorphinan analogues related to naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben: A Technical Guide to its Selective Antagonism of the δ2-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben is a potent and selective antagonist of the delta-2 (δ2) opioid receptor, a subtype of the delta-opioid receptor (DOR). Its ability to differentiate between the δ1 and δ2 subtypes has made it an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of this compound, focusing on its binding profile, the experimental methodologies used to characterize its selectivity, and its mechanism of action within the context of δ2-opioid receptor signaling.

Data Presentation: Binding Affinity and Selectivity of this compound

The selectivity of this compound for the δ2-opioid receptor is paramount to its utility in research. This selectivity is quantified through binding affinity studies, which determine the concentration of the drug required to occupy 50% of the receptors (Ki value). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Ki (nM) | Selectivity Fold (δ1 vs δ2) | Reference |

| δ-Opioid | [3H]this compound binding inhibition by BNTX (δ1 antagonist) | - | 9.6- to 12.9-fold less potent than this compound | [1] |

| μ-Opioid | [3H]DAMGO displacement by this compound | 19.79 ± 1.12 | - | |

| κ-Opioid | [3H]diprenorphine displacement by this compound (in the presence of DAMGO and DPDPE) | 82.75 ± 6.32 | - |

Experimental Protocols

The characterization of this compound as a selective δ2-opioid receptor antagonist relies on a combination of in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for various opioid receptor subtypes by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cell lines expressing a single opioid receptor subtype (δ, μ, or κ).

-

Radioligand specific for the receptor subtype (e.g., [3H]naltrindole for δ-opioid receptors).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor stimulation by an agonist. This compound's antagonist activity is determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding.

Materials:

-

Cell membranes expressing the δ2-opioid receptor.

-

A δ2-opioid receptor agonist (e.g., Deltorphin II).

-

This compound.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of the δ2 agonist.

-

Initiation: Add [35S]GTPγS and GDP to initiate the reaction.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound. The ability of this compound to reduce the agonist-stimulated signal indicates its antagonist activity.

Protocol 3: In Vivo Tail-Flick Test for Antinociception

This test assesses the analgesic effects of opioid agonists and the ability of antagonists like this compound to block these effects in animal models.

Materials:

-

Male Sprague-Dawley rats.

-

A δ2-opioid receptor agonist (e.g., [D-Ala2,Glu4]deltorphin).

-

This compound.

-

Tail-flick apparatus (radiant heat source).

Procedure:

-

Acclimation: Acclimate the rats to the testing environment and the tail-flick apparatus.

-

Baseline Measurement: Determine the baseline tail-flick latency by applying the radiant heat source to the rat's tail and measuring the time it takes for the rat to flick its tail away. A cut-off time is used to prevent tissue damage.

-

Drug Administration: Administer this compound (or vehicle control) via a specific route (e.g., subcutaneous injection).

-

Agonist Administration: After a set pre-treatment time, administer the δ2 agonist.

-

Post-treatment Measurement: At various time points after agonist administration, measure the tail-flick latency again.

-

Data Analysis: An increase in tail-flick latency indicates an analgesic effect of the agonist. The ability of this compound to prevent this increase demonstrates its antagonist activity in vivo.[2]

Visualizations: Pathways and Workflows

To better understand the experimental logic and the molecular mechanisms involved, the following diagrams are provided.

Conclusion

This compound's well-characterized selectivity for the δ2-opioid receptor makes it an indispensable tool in opioid research. The experimental protocols and data presented in this guide provide a framework for its effective use in investigating the nuanced roles of δ-opioid receptor subtypes in health and disease. Further research utilizing this compound will continue to unravel the complexities of the opioid system, paving the way for the development of more targeted and effective therapeutics.

References

- 1. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Naltriben in Neurological Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naltriben, a potent and selective antagonist of the delta-opioid receptor (DOR), has emerged as a critical pharmacological tool in the exploration of neurological diseases. Its ability to differentiate between delta-opioid receptor subtypes, coupled with its complex pharmacological profile, has provided invaluable insights into the roles of these receptors in conditions such as neuropathic pain, addiction, and neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental models, and the signaling pathways it modulates.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the competitive antagonism of the delta-opioid receptor. However, its pharmacological activity is nuanced, extending to other opioid receptors at varying concentrations and even to non-opioid ion channels.

Binding Affinity and Selectivity

This compound exhibits a high affinity for delta-opioid receptors, with a notable selectivity for the δ2 subtype over the δ1 subtype. This selectivity has been instrumental in elucidating the distinct physiological roles of these receptor subtypes. At higher concentrations, this compound also interacts with mu- and kappa-opioid receptors.[1][2][3]

Table 1: this compound Binding Affinities (Ki) for Opioid Receptors

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| δ-Opioid Receptor (non-selective) | Data not available in searched results | ||

| δ1-Opioid Receptor | Data not available in searched results | ||

| δ2-Opioid Receptor | Data not available in searched results | ||

| µ-Opioid Receptor | 19.79 ± 1.12 | Rat cortex membranes | [4] |

| κ2-Opioid Receptor | 82.75 ± 6.32 | Rat cerebral cortex slices | [4] |

Note: Specific Ki values for δ1 and δ2 subtypes from primary literature were not available in the searched results, though this compound is widely cited as a δ2-selective antagonist.

Functional Activity

Beyond its antagonist activity at delta-opioid receptors, this compound displays agonist activity at kappa-opioid receptors at high doses.[2][3] Furthermore, it has been identified as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel involved in a variety of cellular processes.[5][6]

Table 2: this compound Functional Activity

| Target | Activity | EC50/IC50 | Species/System | Reference |

| δ-Opioid Receptor | Antagonist | Data not available in searched results | [2] | |

| κ-Opioid Receptor | Agonist (at high doses) | Data not available in searched results | Rat | [2][3] |

| TRPM7 Channel | Activator | ~20 µM | HEK293 cells overexpressing TRPM7 | [5] |

Role in Neurological Disease Research

This compound's multifaceted pharmacological profile has been leveraged to investigate its role in various neurological conditions.

Neuropathic Pain

Delta-opioid receptors are recognized as promising targets for the treatment of chronic pain states, including neuropathic pain. This compound has been utilized to antagonize the effects of delta-opioid receptor agonists in preclinical models of neuropathic pain, helping to delineate the specific contributions of δ1 and δ2 receptor subtypes to analgesia.[3]

Addiction

The endogenous opioid system is critically involved in the reinforcing effects of drugs of abuse. Studies have employed this compound to investigate the role of delta-opioid receptors, particularly the δ2 subtype, in alcohol consumption. Research in rats bred for high alcohol preference has shown that this compound can selectively reduce alcohol intake, suggesting a role for δ2 receptors in the rewarding aspects of alcohol.[7]

Neuroprotection

Recent research has uncovered a neuroprotective role for this compound, particularly in the context of glutamate-induced excitotoxicity, a common pathological mechanism in neurodegenerative diseases and ischemic stroke. Interestingly, this neuroprotective effect appears to be independent of both opioid and TRPM7 receptor activity, suggesting a novel mechanism of action.[1] In models using HT22 hippocampal cells, this compound has been shown to protect against glutamate-induced cell death.[8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline key experimental protocols used in this compound research.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different opioid receptors.

General Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the opioid receptors.

-

Binding Reaction: Incubate the membrane preparation with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]DAMGO for µ-opioid receptors) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

In Vivo Model of Traumatic Brain Injury (TBI)

Objective: To assess the neuroprotective effects of Naltrexone (B1662487) (a related opioid antagonist) in a mouse model of TBI.

Protocol:

-

Animal Model: Use adult male C57BL/6J mice.

-

Induction of TBI: Induce a controlled cortical impact (CCI) or use a modified Marmarou Weight-Drop method to create a traumatic brain injury.[4][12][13][14]

-

Drug Administration: Administer Naltrexone (e.g., intraperitoneally) at a specified dose and time course following the TBI.

-

Behavioral Assessment: Evaluate motor function and other behavioral parameters at various time points post-injury.

-

Histological and Molecular Analysis: At the end of the study, sacrifice the animals and collect brain tissue for analysis of lesion volume, neuronal degeneration, neuroinflammation (e.g., microglial activation), and expression of relevant genes and proteins.[4][12][13][14]

Glutamate-Induced Neurotoxicity in HT22 Cells

Objective: To evaluate the neuroprotective effects of this compound against glutamate-induced cell death.

Protocol:

-

Cell Culture: Culture HT22 mouse hippocampal cells in appropriate media.

-

Treatment: Treat the cells with a neurotoxic concentration of glutamate (B1630785) (e.g., 5 mM) in the presence or absence of varying concentrations of this compound.[8][9]

-

Cell Viability Assay: After a specified incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay.

-

Morphological Analysis: Observe and document changes in cell morphology using microscopy.

-

Mechanism of Action Studies: Investigate the underlying mechanisms of neuroprotection by measuring markers of apoptosis, oxidative stress, and relevant signaling pathways.[8][9][10][11]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the activation of TRPM7 channels by this compound.

Protocol:

-

Cell Preparation: Use a cell line that endogenously expresses or is engineered to overexpress TRPM7 channels (e.g., HEK293 cells or U87 glioblastoma cells).[5][15]

-

Recording: Establish a whole-cell patch-clamp configuration.

-

Voltage Protocol: Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV) to elicit TRPM7-like currents.

-

Drug Application: Perfuse the cells with a solution containing this compound at a known concentration (e.g., 50 µM) and record the changes in current amplitude.

-

Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the current potentiation by this compound to determine its effect on TRPM7 channel activity.[5][15]

Signaling Pathways

This compound's interaction with the delta-opioid receptor influences several downstream signaling cascades that are pivotal in neurological function.

Delta-Opioid Receptor Signaling

Delta-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream targets. Additionally, DOR activation can modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Another important downstream pathway is the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK). The activation of ERK can be mediated through both G protein-dependent and β-arrestin-dependent pathways and plays a role in synaptic plasticity and cell survival.[16][17][18]

Experimental Workflow: In Vivo TBI Study

The following diagram illustrates a typical workflow for an in vivo study investigating the neuroprotective effects of a compound like Naltrexone in a traumatic brain injury model.

Conclusion

This compound is a powerful and versatile tool in neurological disease research. Its selectivity for delta-opioid receptor subtypes has been fundamental to dissecting their roles in pain and addiction. Furthermore, the discovery of its neuroprotective effects, independent of opioid receptor antagonism, opens up new avenues for therapeutic development in neurodegenerative disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into the complex and promising pharmacology of this compound.

References

- 1. Naltrexone is neuroprotective against traumatic brain injury in mu opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Portal [iro.uiowa.edu]

- 13. Neuroprotective effects of naltrexone in a mouse model of post-traumatic seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Naltriben as a TRPM7 Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben, a well-documented δ-opioid receptor antagonist, has been identified as a potent and selective activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This technical guide provides an in-depth overview of this compound's function as a TRPM7 activator, consolidating key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. Understanding the mechanisms by which this compound modulates TRPM7 is crucial for its application as a research tool and for exploring its therapeutic potential in various physiological and pathological processes, including cancer cell migration and neurological functions.

Introduction to this compound and TRPM7

This compound is a small organic molecule traditionally recognized for its selective antagonism of the δ2-opioid receptor.[1] More recently, it has been characterized as a positive gating modulator of the TRPM7 channel.[2][3] TRPM7 is a ubiquitously expressed ion channel that possesses a unique dual function: it is permeable to divalent cations such as Ca²⁺ and Mg²⁺, and it also contains a C-terminal α-kinase domain.[4] This "chanzyme" plays a critical role in cellular processes like magnesium homeostasis, cell adhesion, migration, and proliferation.[3][4] The discovery of this compound as a TRPM7 activator provides a valuable pharmacological tool to investigate the multifaceted roles of this channel.

Quantitative Data on this compound's Activation of TRPM7

The following tables summarize the key quantitative parameters of this compound's effect on TRPM7 channels, derived from electrophysiological and cell-based assays.

Table 1: Potency and Efficacy of this compound on TRPM7

| Parameter | Value | Cell Type | Reference |

| EC₅₀ | ~20 µM | HEK293 cells overexpressing TRPM7 | [2][3] |

| EC₅₀ | 20.7 µM | Not Specified | [1] |

| Current Density Increase | From 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF (at +100 mV) | U87 Glioblastoma Cells | [2] |

Table 2: Selectivity Profile of this compound

| Channel | Concentration | Effect | Reference |

| TRPM2 | 50 µM | No effect | [2][3] |

| TRPM8 | 50 µM | No effect | [2][3] |

| TRPV1 | 50 µM | No effect | [2][3] |

Mechanism of Action

This compound acts as a positive gating modulator of the TRPM7 channel.[1][2] Its mechanism is distinct in that it can activate TRPM7 currents even in the absence of intracellular Mg²⁺ depletion and under conditions of low phosphatidylinositol 4,5-bisphosphate (PIP₂), which are typically required for channel activation.[2][3] Mutagenesis studies have suggested that the binding site for this compound is likely located within or near the TRP domain of the TRPM7 channel.[3] This activation leads to an influx of cations, most notably Ca²⁺, which then triggers downstream signaling cascades.[2]

Signaling Pathway

Activation of TRPM7 by this compound has been shown to specifically upregulate the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway.[2] This activation does not appear to significantly impact the PI3K/Akt pathway.[2] The influx of Ca²⁺ following TRPM7 opening is a critical initiating event in this cascade.

References

- 1. Role of TRPM7 in Cancer: Potential as Molecular Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

Naltriben: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben is a potent and highly selective antagonist of the delta (δ)-opioid receptor, making it an invaluable tool in pharmacological research. Its ability to differentiate between δ-opioid receptor subtypes has significantly contributed to the understanding of the opioid system. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its interaction with opioid receptors. Detailed experimental protocols for its characterization and diagrams of its associated signaling pathways are included to facilitate its application in research and drug development.

Chemical Structure and Identification

This compound, with the IUPAC name (4bS,8R,8aS,14bR)-7-(Cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, is a derivative of naltrexone. Its chemical structure is characterized by a rigid pentacyclic framework.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 111555-58-9[1] |

| Molecular Formula | C₂₆H₂₅NO₄[1] |

| Molecular Weight | 415.48 g/mol [1] |

| PubChem CID | 5486827[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and experimental application.

| Property | Value |

| Physical Form | Solid |

| Solubility | Soluble in DMSO[2][3] |

| Storage Temperature | -20°C[2] |

Pharmacological Properties and Receptor Binding Affinity

This compound is a selective δ-opioid receptor antagonist.[1] It exhibits high affinity for δ-opioid receptors with notable selectivity over mu (μ)- and kappa (κ)-opioid receptors. The binding affinity of this compound is typically determined through radioligand binding assays, with Ki values representing the inhibition constant.

Opioid Receptor Binding Affinity of this compound:

| Receptor Subtype | Reported Ki (nM) | Reference |

| Delta (δ) | 0.013 | [3] |

| Mu (μ) | 12 | [3] |

| Kappa (κ) | 13 | [3] |

Note: Ki values can vary between different studies and experimental conditions.

Signaling Pathways

The δ-opioid receptor, upon activation by an agonist, couples to inhibitory G proteins (Gi/Go).[4] This interaction initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, δ-opioid receptor activation can modulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[5] As an antagonist, this compound blocks these agonist-induced signaling events.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol outlines a typical radioligand competition binding assay to determine the affinity of this compound for the δ-opioid receptor.

Materials:

-

Cell membranes expressing the δ-opioid receptor (e.g., from CHO or HEK293 cells)

-

[³H]-Naltrindole (radioligand)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of [³H]-Naltrindole (typically at or below its Kd)

-

Increasing concentrations of this compound (e.g., from 10⁻¹² to 10⁻⁵ M)

-

For total binding, add assay buffer instead of this compound.

-

For non-specific binding, add a high concentration of a non-radiolabeled δ-opioid ligand (e.g., 10 µM naloxone).

-

-

Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.[6]

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (total binding in the absence of competitor) against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Opioid effects on mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben's Binding Affinity for Delta-Opioid Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of naltriben for the delta-opioid receptor (DOR) subtypes, δ1 and δ2. This compound is a potent and selective antagonist for the delta-opioid receptor, which is utilized in scientific research.[1] It exhibits differential binding affinity for the δ1 and δ2 subtypes, making it a valuable tool for distinguishing the subtype selectivity of other compounds acting at these receptors.[1] This guide provides a comprehensive overview of its binding profile, the experimental methods used to determine these properties, and the relevant signaling pathways.

Quantitative Binding Affinity of this compound

This compound demonstrates a notable selectivity for the δ2-opioid receptor subtype over the δ1 subtype. This selectivity is crucial for research aimed at elucidating the distinct physiological roles of these two receptor subtypes. The binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity (δ1/δ2) | Reference |

| This compound | δ2 | High | Preferential for δ2 | [2][3] |

| This compound | δ1 | Lower than δ2 | - | [2] |

Note: The exact Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for DOR subtypes is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

Principle

A constant concentration of a radiolabeled ligand known to bind to the delta-opioid receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of increasing concentrations of unlabeled this compound. As the concentration of this compound increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the amount of bound radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Methodology

-

Membrane Preparation:

-

Tissues or cells expressing the delta-opioid receptor subtypes are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, the radiolabeled ligand (e.g., [3H]naltrindole or a subtype-selective radioligand), and varying concentrations of this compound.

-

Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand to saturate all specific binding sites).

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted as the percentage of specific binding versus the log concentration of this compound.

-

Non-linear regression analysis is used to determine the IC50 value.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The delta 2-opioid receptor antagonist this compound selectively attenuates alcohol intake in rats bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Naltriben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben is a versatile pharmacological tool primarily recognized for its potent and selective antagonist activity at the delta (δ)-opioid receptor, with a particular preference for the δ2 subtype.[1][2] Beyond its canonical role in the opioid system, emerging research has identified this compound as a positive modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3] This dual activity, coupled with dose-dependent effects on mu (µ)- and kappa (κ)-opioid receptors, underscores the complexity of its pharmacological profile. This guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, receptor binding affinities, and the signaling pathways it modulates. Experimental methodologies are described to facilitate the replication and extension of key findings.

Core Pharmacological Profile

This compound's primary mechanism of action is the competitive antagonism of the δ-opioid receptor. However, its pharmacological activity extends to other targets, exhibiting a complex dose-response relationship.

Delta (δ)-Opioid Receptor Antagonism

This compound is a high-affinity, selective antagonist for δ-opioid receptors, with a notable preference for the δ2 subtype over the δ1 subtype.[1][4] This selectivity has established this compound as a critical tool for differentiating the physiological and pathological roles of these receptor subtypes.[4]

Mu (µ)- and Kappa (κ)-Opioid Receptor Interactions

While highly selective for δ-opioid receptors, this compound can interact with µ- and κ-opioid receptors at varying concentrations. Studies in rat cerebral cortex have shown that this compound can act as a noncompetitive antagonist at µ-opioid receptors.[5][6] Furthermore, at higher doses, this compound exhibits agonist activity at κ-opioid receptors, specifically the κ2 subtype.[5][4]

TRPM7 Channel Activation

A significant and more recently characterized aspect of this compound's pharmacology is its role as a positive modulator of the TRPM7 channel.[1][7] TRPM7 is a ubiquitously expressed ion channel with a covalently linked kinase domain, involved in cellular magnesium homeostasis, motility, and proliferation.[8] this compound has been shown to potentiate TRPM7 channel activity, leading to increased intracellular calcium and magnesium influx.[7][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining this compound's interaction with its molecular targets.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |

| δ-Opioid Receptor | ||||

| δ (undifferentiated) | 0.0562 | Mouse Brain | [3H]Naltrindole | [10] |

| µ-Opioid Receptor | 19.79 ± 1.12 | Rat Cortex Membranes | [3H]DAMGO | [5] |

| κ-Opioid Receptor | 82.75 ± 6.32 | Rat Cortex Membranes | [3H]Diprenorphine | [5] |

Table 2: TRPM7 Channel Activation by this compound

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | ~20 µM | Recombinant TRPM7 | Ca2+ imaging-based assay | [1][7] |

Key Signaling Pathways

This compound's engagement with its target receptors initiates downstream signaling cascades that influence a variety of cellular processes.

MAPK/ERK Signaling Pathway

Activation of the TRPM7 channel by this compound has been demonstrated to upregulate the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway in glioblastoma cells.[7] This pathway is crucial for regulating cell migration and invasion. The potentiation of TRPM7 leads to an influx of divalent cations, which can trigger a cascade of intracellular events culminating in the phosphorylation and activation of ERK.

References

- 1. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. communities.springernature.com [communities.springernature.com]

- 10. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben's Impact on Glioblastoma Cell Migration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with its highly invasive nature being a significant contributor to poor patient outcomes. Understanding the molecular mechanisms that drive GBM cell migration is paramount for the development of novel therapeutic strategies. This technical guide delves into the effects of Naltriben, a selective δ2-opioid receptor antagonist, on glioblastoma cell migration. Contrary to its classical receptor antagonism, recent findings indicate that this compound promotes GBM cell migration and invasion through the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, subsequently engaging the MAPK/ERK signaling pathway. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols, and the underlying signaling cascade, offering a valuable resource for researchers in the field of neuro-oncology and drug development.

Introduction

Glioblastoma is characterized by rapid proliferation and diffuse infiltration into the surrounding brain parenchyma, rendering complete surgical resection nearly impossible and leading to high rates of tumor recurrence. The migratory and invasive properties of GBM cells are orchestrated by a complex network of signaling pathways. Recent research has identified the ion channel TRPM7 as a significant player in GBM pathology.[1]

This compound, traditionally known for its role as a δ2-opioid receptor antagonist, has been shown to paradoxically enhance the migration and invasion of glioblastoma cells.[1][2] This effect is not mediated by opioid receptors but rather through the potentiation of TRPM7 channel activity.[1] Activation of TRPM7 by this compound leads to an influx of Ca2+, which in turn triggers downstream signaling cascades that promote cell motility.[3] Specifically, the MAPK/ERK pathway has been identified as a key mediator of this compound-induced glioblastoma cell migration and invasion.[1][3][4] This guide will provide an in-depth look at the experimental evidence supporting this mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on the U87 human glioblastoma cell line.

Table 1: Effect of this compound on U87 Glioblastoma Cell Migration (Scratch Wound Assay) [4]

| Treatment | Time (hours) | Wound Closure (%) | p-value |

| Control (0.1% DMSO) | 4 | 10.5 ± 1.5 | < 0.01 |

| This compound (50 µM) | 4 | 18.2 ± 2.1 | |

| Control (0.1% DMSO) | 8 | 20.1 ± 2.3 | < 0.01 |

| This compound (50 µM) | 8 | 35.4 ± 3.5 | |

| Control (0.1% DMSO) | 12 | 28.7 ± 2.9 | < 0.01 |

| This compound (50 µM) | 12 | 50.1 ± 4.2 |

*Data are presented as mean ± standard error of the mean (SEM).

Table 2: Effect of this compound on U87 Glioblastoma Cell Invasion (Matrigel Invasion Assay) [4]

| Treatment | Number of Invaded Cells (per field) | p-value |

| Control (0.1% DMSO) | 100 ± 12 | < 0.01 |

| This compound (50 µM) | 250 ± 25 |

*Data are presented as mean ± SEM.

Table 3: Effect of this compound on Protein Expression in U87 Glioblastoma Cells (Western Immunoblot) [3]

| Protein | Treatment | Relative Protein Level (Normalized to Control) | p-value |

| MMP-2 | This compound (50 µM, 24h) | 2.56 ± 0.28 | < 0.05 |

| p-ERK1/2 / t-ERK1/2 | This compound (50 µM, 24h) | 1.85 ± 0.21 | < 0.05 |

| p-Akt / t-Akt | This compound (50 µM, 24h) | No significant change | > 0.05 |

*Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work by Wong et al. (2017).[1][3][4]

Cell Culture

The U87 human glioblastoma cell line is utilized. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Scratch Wound Assay

This assay is employed to assess two-dimensional cell migration.

-

Cell Seeding: U87 cells are seeded into 6-well plates and grown to confluence.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a uniform scratch down the center of the cell monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing either this compound (50 µM) or vehicle control (0.1% DMSO).

-

Image Acquisition: Images of the scratch are captured at 0, 4, 8, and 12 hours post-treatment using an inverted microscope.

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area.

Matrigel Invasion Assay

This assay measures the invasive capacity of cells through a basement membrane matrix.

-

Chamber Preparation: Corning BioCoat Matrigel invasion chambers (8 µm pore size) are rehydrated with serum-free DMEM for 2 hours at 37°C.

-

Cell Seeding: U87 cells (e.g., 5 x 10^4 cells) are suspended in serum-free DMEM containing either this compound (50 µM) or vehicle control and seeded into the upper chamber.

-

Chemoattractant: The lower chamber is filled with DMEM containing 10% FBS to act as a chemoattractant.

-

Incubation: The chambers are incubated for 22 hours at 37°C.

-

Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invaded cells on the lower surface are fixed with methanol (B129727) and stained with a solution such as crystal violet. The number of invaded cells is counted in several random microscopic fields.

Western Immunoblotting

This technique is used to detect changes in protein expression and signaling pathway activation.

-

Cell Lysis: U87 cells are treated with this compound (50 µM) or vehicle control for 24 hours. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MMP-2, p-ERK1/2, t-ERK1/2, p-Akt, t-Akt, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to the loading control.

Signaling Pathways and Visualizations

The experimental data points to a clear signaling cascade initiated by this compound, leading to enhanced glioblastoma cell migration.

This compound-Induced Signaling Pathway in Glioblastoma

This compound acts as an activator of the TRPM7 ion channel in U87 glioblastoma cells.[1][3] This activation leads to an influx of calcium ions (Ca2+), a critical second messenger in numerous cellular processes, including cell migration.[3] The elevated intracellular Ca2+ concentration subsequently activates the MAPK/ERK signaling pathway.[1][3] This is evidenced by the increased phosphorylation of ERK1/2.[4] The PI3K/Akt pathway, another important signaling cascade in cancer, does not appear to be affected by this compound in this context.[1][3] Activated ERK can then phosphorylate various downstream targets, leading to an increase in the expression of proteins involved in cell migration and invasion, such as Matrix Metalloproteinase-2 (MMP-2).[3] MMP-2 is a key enzyme responsible for degrading the extracellular matrix, a crucial step in tumor cell invasion.[3]

Caption: this compound-induced signaling cascade in glioblastoma cells.

Experimental Workflow for Assessing Glioblastoma Cell Migration

The investigation of this compound's effect on glioblastoma cell migration involves a multi-faceted approach, combining in vitro functional assays with molecular analysis to elucidate the underlying mechanisms.

Caption: Workflow for investigating this compound's effect on glioblastoma.

Conclusion

The evidence strongly indicates that this compound promotes glioblastoma cell migration and invasion through a mechanism independent of its known δ2-opioid receptor antagonism.[1][2] Instead, it functions as an activator of the TRPM7 channel, leading to Ca2+ influx and subsequent activation of the MAPK/ERK signaling pathway.[1][3] This results in the upregulation of MMP-2, facilitating the degradation of the extracellular matrix and enhancing the invasive potential of glioblastoma cells.[3] These findings highlight a novel, non-opioid receptor-mediated role for this compound and underscore the TRPM7-MAPK/ERK axis as a potential therapeutic target for inhibiting glioblastoma invasion. For drug development professionals, this presents an opportunity to explore the development of specific TRPM7 inhibitors as a strategy to mitigate glioblastoma progression. Further research is warranted to validate these findings in more complex in vivo models and ultimately in clinical settings.

References

- 1. [PDF] Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vivo Binding Profile of [3H]Naltriben in the Mouse Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo binding characteristics of [3H]naltriben, a potent and selective antagonist for the delta-opioid receptor, within the mouse brain. The information presented herein is synthesized from key research findings to support further investigation and drug development efforts targeting the delta-opioid system.

Introduction to [3H]this compound and the Delta-Opioid System

This compound is a highly selective antagonist for the delta-opioid receptor (DOR), playing a crucial role in distinguishing between delta-opioid receptor subtypes, namely δ1 and δ2.[1][2] Its tritiated form, [3H]this compound, serves as a valuable radioligand for in vivo studies to characterize the distribution, kinetics, and pharmacological profile of these receptors in the brain.[3][4] The delta-opioid system, part of the larger endogenous opioid system, is widely distributed throughout the central nervous system and is implicated in a variety of physiological and pathological processes, including pain modulation, emotional responses, and neuroprotection.[5][6] Understanding the in vivo binding of specific ligands like [3H]this compound is fundamental for the development of novel therapeutics targeting this system.

Opioid receptors, including the delta-opioid receptor, are G protein-coupled receptors (GPCRs).[6][7] Their activation by agonists typically leads to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of intracellular signaling cascades like the MAPK/ERK pathway.[7][8] Antagonists like this compound block these effects by competing with endogenous or exogenous agonists for the same binding site.

Experimental Protocols for In Vivo [3H]this compound Binding Studies

The following methodologies are based on established protocols for determining the in vivo binding profile of [3H]this compound in the mouse brain.[3]

Animal Model and Preparation

-

Species: CD-1 mice are a commonly used strain for these studies.[3]

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

-

Acclimation: Allow for a sufficient acclimation period before any experimental procedures.

Radioligand Administration and Tissue Collection

-

[3H]this compound Administration: Administer [3H]this compound intravenously (i.v.).

-

Time Course: Euthanize mice at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) to determine the kinetics of brain uptake and washout.

-

Brain Dissection: Following euthanasia, rapidly remove the brain and dissect it on a cold surface into specific regions of interest.

-

Tissue Processing: Weigh the dissected brain regions and process them for radioactivity measurement.

Measurement of Radioactivity

-

Sample Preparation: Solubilize brain tissue samples.

-

Liquid Scintillation Counting: Measure the radioactivity in the samples using a liquid scintillation counter.

-

Data Expression: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Pharmacology: Competition Studies

-

Co-administration of Competitors: Administer a competing unlabeled drug either prior to or simultaneously with [3H]this compound.

-

Dose-Response: Use a range of doses for the competing drug to generate a dose-response curve for the inhibition of [3H]this compound binding.

-

Data Analysis: Calculate the dose of the competitor that inhibits 50% of the specific binding of [3H]this compound (ID50).

Quantitative Data on [3H]this compound Binding in the Mouse Brain

The following tables summarize the key quantitative findings from in vivo [3H]this compound binding studies in CD-1 mice.[3]

Table 1: Regional Distribution of [3H]this compound in Mouse Brain (60 min post-injection)

| Brain Region | [3H]this compound Uptake (%ID/g ± SEM) |

| Striatum | 0.25 ± 0.01 |

| Cortex | 0.22 ± 0.01 |

| Olfactory Tubercle | 0.21 ± 0.01 |

| Hippocampus | 0.16 ± 0.01 |

| Thalamus | 0.14 ± 0.01 |

| Hypothalamus | 0.13 ± 0.01 |

| Pons/Medulla | 0.10 ± 0.01 |

| Superior Colliculi | 0.09 ± 0.01 |

| Cerebellum | 0.06 ± 0.01 |

Data adapted from Lever et al. (1998).[3]

The regional distribution of [3H]this compound shows high uptake in areas known to have a high density of delta-opioid receptors, such as the striatum and cortical regions, and low uptake in regions with low receptor density, like the cerebellum.[3][5] This distribution pattern correlates well with in vitro and other in vivo delta-opioid receptor binding studies.[3]

Table 2: In Vivo Pharmacological Profile of [3H]this compound Binding

| Competitor | Receptor Selectivity | ID50 (mg/kg) in Striatum |

| This compound | δ2-selective antagonist | 0.4 |

| Naltrindole (B39905) | Non-selective δ antagonist | 0.8 |

| BNTX | δ1-selective antagonist | 3.8 |

| Cyprodime | μ antagonist | > 30 |

| U50,488H | κ agonist | > 30 |

Data adapted from Lever et al. (1998).[3]

The pharmacological profile demonstrates the high selectivity of [3H]this compound for delta-opioid receptors in vivo. The binding is effectively blocked by other delta-opioid receptor antagonists, naltrindole and this compound itself, but not by antagonists for mu- or kappa-opioid receptors.[3] The lower potency of the δ1-selective antagonist BNTX in inhibiting [3H]this compound binding suggests that the labeled sites may correspond to the δ2-opioid receptor subtype.[3]

Conclusion

The in vivo binding profile of [3H]this compound in the mouse brain reveals a distribution consistent with the known localization of delta-opioid receptors and a pharmacological profile indicative of high selectivity for this receptor type, potentially with a preference for the δ2 subtype.[3] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the delta-opioid system. These findings are critical for the design and interpretation of studies aimed at developing novel therapeutic agents targeting delta-opioid receptors for a range of neurological and psychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elibrary.ru [elibrary.ru]

- 5. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 6. Delta opioid receptors in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. teams.semel.ucla.edu [teams.semel.ucla.edu]

- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Naltriben's Complex Interplay with Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben (NTB) is a highly selective antagonist for the delta-opioid receptor (DOR), demonstrating a notable preference for the δ₂ subtype.[1][2] This selectivity has established this compound as a valuable pharmacological tool for distinguishing between opioid receptor subtypes in preclinical research. However, its interaction with the broader opioid receptor family is more complex, exhibiting a nuanced profile that includes non-competitive antagonism at the mu-opioid receptor (MOR) and agonism at the kappa-opioid receptor (KOR), particularly at elevated concentrations.[3][4] This guide provides an in-depth technical overview of this compound's interaction with MOR, KOR, and DOR, presenting quantitative binding data, detailed experimental methodologies, and an exploration of the associated signaling pathways.

Quantitative Analysis of this compound's Binding Affinity

The binding affinity of this compound for mu-, kappa-, and delta-opioid receptors has been characterized through competitive radioligand binding assays. The inhibition constant (Ki) serves as a quantitative measure of this affinity, with lower values indicating a stronger binding interaction. The data presented below, primarily derived from studies on rat cerebral cortex membranes, highlights this compound's primary affinity for the delta-opioid receptor, with measurable interactions at the mu- and kappa-opioid receptors.

| Opioid Receptor | Radioligand Displaced | This compound Ki (nM) | Tissue Source | Reference |

| Mu (MOR) | [³H]DAMGO | 19.79 ± 1.12 | Rat Cerebral Cortex | [3] |

| Kappa (KOR) | [³H]Diprenorphine | 82.75 ± 6.32 | Rat Cerebral Cortex | [3] |

| Delta (DOR) | [³H]this compound | - | Mouse Brain | [2] |

Note: The Ki value for the delta-opioid receptor is not explicitly stated in the provided search results as a direct numerical value from a competitive binding assay against a standard radioligand in the same manner as for MOR and KOR. However, studies confirm its high affinity and selectivity for DOR, particularly the δ₂ subtype.[1][2][4]

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand for a receptor.[5][6] These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. The affinity of an unlabeled compound, such as this compound, is determined by its ability to displace the radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at MOR, KOR, and DOR.

Materials:

-

Receptor Source: Membranes prepared from rat cerebral cortex or cell lines expressing the specific opioid receptor subtype (e.g., CHO-MOR, CHO-KOR, CHO-DOR).[3][7]

-

Radioligands:

-

Unlabeled Ligands: this compound, and for KOR assays, unlabeled DAMGO and a selective DOR ligand to block non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the opioid receptors.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Functional Assays

Functional assays are employed to determine the pharmacological action of a ligand, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To assess the functional activity of this compound at MOR, KOR, and DOR by measuring its effect on cAMP levels.

Procedure:

-

Cell Culture: Use cells stably expressing the opioid receptor of interest.

-

Stimulation: Treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

-

Ligand Addition:

-

Agonist activity: Add varying concentrations of this compound to determine if it inhibits forskolin-stimulated cAMP accumulation.

-

Antagonist activity: Pre-incubate the cells with varying concentrations of this compound before adding a known agonist for the receptor.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis:

-

For agonist activity, plot the percentage of inhibition of cAMP production against the this compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response).

-

For antagonist activity, plot the response to the agonist in the presence of different concentrations of this compound to determine the IC50 (concentration of this compound that inhibits 50% of the agonist's effect).

-

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling.

Objective: To determine if this compound promotes or inhibits β-arrestin recruitment to opioid receptors.

Procedure:

-

Cell Line: Use a cell line engineered to express the opioid receptor fused to one component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component.

-

Ligand Addition: Add varying concentrations of this compound (for agonist testing) or pre-incubate with this compound before adding a known agonist (for antagonist testing).

-

Signal Detection: If this compound induces or blocks β-arrestin recruitment, the two components of the reporter system will come into proximity, generating a measurable signal (e.g., luminescence or fluorescence).

-

Data Analysis: Analyze the data similarly to the cAMP assay to determine EC50 or IC50 values.

Signaling Pathways Modulated by this compound

This compound's interaction with opioid receptors initiates or inhibits specific intracellular signaling cascades. The primary mechanism for opioid receptor signaling is through the activation of inhibitory G-proteins (Gi/o), which subsequently modulate the activity of adenylyl cyclase and ion channels.

G-Protein Coupling and Downstream Effects

-

Delta-Opioid Receptor (DOR): As a potent antagonist, this compound blocks the binding of endogenous or exogenous DOR agonists. This prevents the Gi/o-mediated inhibition of adenylyl cyclase, thereby maintaining normal cellular cAMP levels that would otherwise be suppressed by an agonist.

-